1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)-8-ethylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3/c1-2-15-3-12-22-20(13-15)24-21(14-27-22)23(16-4-6-17(25)7-5-16)28-29(24)19-10-8-18(26)9-11-19/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWJYNRAGVYKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves cyclization with 2-aminobenzophenone under acidic conditions to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazoloquinolines could induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that pyrazoloquinolines can inhibit the growth of various bacterial strains, suggesting their potential use in developing new antibiotics .
Case Study: Synthesis and Biological Evaluation
A notable case study involved the synthesis of 1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline and its evaluation against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
Material Science
Fluorescent Properties
The unique structure of this compound allows it to exhibit distinct fluorescent properties. This characteristic makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Photophysical Studies
Photophysical studies have shown that the compound can serve as an effective luminescent material due to its high quantum yield and stability under UV light exposure. Such properties are beneficial for developing advanced materials in photonics .
Synthesis Techniques
The synthesis of this compound typically involves several methods including:
- Suzuki-Miyaura Cross-Coupling Reaction : This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, leading to the desired pyrazoloquinoline structure .
- Multicomponent Reactions : Recent advancements have highlighted the efficiency of multicomponent reactions in synthesizing biologically active pyrazoloquinolines. These methods reduce the number of steps required for synthesis and improve yield .
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 15 | |
| Antimicrobial | E. coli | 20 | |
| Antimicrobial | S. aureus | 25 |
Table 2: Synthesis Methods and Yields
Mechanism of Action
The mechanism of action of 1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways are still under investigation, but it is believed to interfere with signal transduction and gene expression .
Comparison with Similar Compounds
Anticancer Activity
Pyrazolo[4,3-c]quinolines exhibit cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7):
- Microwave-synthesized derivatives showed IC₅₀ values of 2.5–15 µM .
- Copper-mediated pyrazolo pyridines demonstrated IC₅₀ < 10 µM against A549 and PC-3 cells .
The 8-ethyl and 4-chlorophenyl groups in the target compound may enhance DNA intercalation or kinase inhibition, though experimental validation is needed.
Anti-Inflammatory Activity
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): IC₅₀ = 0.32 µM against LPS-induced NO production, comparable to the inhibitor 1400W .
- 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Inhibited COX-2 expression at 1 µM .
The absence of amino groups in the target compound may reduce anti-inflammatory efficacy but could mitigate off-target effects associated with amino-substituted analogs.
Therapeutic Index and Selectivity
- Amino-Substituted Derivatives: Introduction of NH₂ groups (e.g., 3,4-diamino analogs) increases therapeutic index by improving solubility and target engagement .
- Halogenated Derivatives : 4-Fluorophenyl and 4-chlorophenyl substituents enhance metabolic stability and CNS penetration .
The target compound’s ethyl group may prolong half-life compared to fluoro or methoxy analogs, which are prone to oxidative metabolism.
Biological Activity
1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a quinoline structure, substituted with two 4-chlorophenyl groups and an ethyl group. The synthesis typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reactions to form the final product.
Synthetic Route
- Condensation : 4-chlorobenzaldehyde + ethyl acetoacetate in the presence of a base.
- Cyclization : Reaction with hydrazine to form the pyrazole ring.
- Final Cyclization : Interaction with 2-aminobenzophenone under acidic conditions.
1. Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. For instance, in a study evaluating various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells:
- Key Findings : Compounds exhibited significant inhibition of NO production, with some derivatives showing potency comparable to established inhibitors like 1400 W.
- Mechanism : The anti-inflammatory effects were linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2a | 0.39 | iNOS inhibition |
| 2i | N/A | COX-2 inhibition |
2. Anticancer Properties
Research indicates that compounds within this class exhibit potential anticancer properties by interacting with DNA and inhibiting cancer cell proliferation. The compound can intercalate into DNA, disrupting replication processes:
- Study Example : A derivative was tested against various cancer cell lines, demonstrating significant cytotoxicity.
- Mechanism : It may induce apoptosis through DNA damage and modulation of cell cycle regulators .
3. Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in various biological pathways:
- Enzyme Targets : Studies have highlighted its potential as an inhibitor of kinases and other enzymes critical in signal transduction pathways.
- Implications : This property suggests that it could be developed into therapeutic agents targeting specific diseases .
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers evaluated the anti-inflammatory potential of several pyrazolo[4,3-c]quinoline derivatives on RAW 264.7 cells:
- Results : Derivatives showed varying degrees of NO inhibition; compound 2a was notably effective but also exhibited high cytotoxicity at elevated concentrations.
Case Study 2: Anticancer Activity
A series of experiments assessed the anticancer efficacy of this compound against breast cancer cells:
- Findings : The compound induced apoptosis in a dose-dependent manner, leading to decreased cell viability and increased markers of apoptosis.
Q & A
Q. Advanced Optimization
Q. Basic Characterization
Q. Advanced Analysis
- HPLC-MS quantifies impurities (<0.5%) and validates molecular weight (e.g., 426.32 g/mol) .
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with bioactivity .
What biological activities are reported for pyrazoloquinoline derivatives, and how are these assays designed?
Q. Basic Activities
Q. Advanced Mechanistic Studies
Q. Basic Structure-Activity Relationship (SAR)
- 4-Chlorophenyl groups enhance COX-2 binding affinity (ΔG = −8.2 kcal/mol) via hydrophobic interactions .
- Ethyl groups at position 8 improve solubility (logP = 3.2 vs. 4.5 for methyl) without compromising activity .
Q. Advanced SAR Strategies
- Comparative crystallography shows that bulkier substituents (e.g., tert-butyl) induce conformational changes, reducing target binding .
- Isosteric replacement : Replacing Cl with F maintains activity while reducing toxicity (e.g., LD₅₀ increases from 50 mg/kg to 75 mg/kg) .
How can researchers resolve contradictions in reported bioactivity data?
Q. Methodological Approach
Reproduce assays : Standardize conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Meta-analysis : Compare datasets across studies to identify outliers (e.g., IC₅₀ >50 μM in one study vs. 10 μM in others) .
Validate targets : Use siRNA knockdown to confirm pathway specificity (e.g., 80% activity loss upon COX-2 silencing) .
Case Study : Discrepancies in anticancer IC₅₀ values (5 μM vs. 20 μM) were traced to differences in cell culture media (RPMI vs. DMEM), affecting compound solubility .
What computational methods are used to predict mechanism of action?
Q. Basic Tools
Q. Advanced Workflows
- MD simulations (100 ns trajectories) assess binding stability (e.g., ligand remains in COX-2 pocket for >80 ns) .
- Machine learning : Random forest models predict toxicity (AUC = 0.92) using descriptors like topological polar surface area .
What purification challenges arise during synthesis, and how are they addressed?
Q. Common Issues
Q. Advanced Solutions
- Preparative HPLC isolates isomers (e.g., 8-ethyl vs. 8-methyl) with >99% purity .
- Crystallization additives (e.g., polyethylene glycol) improve crystal quality for X-ray studies .
How stable is this compound under varying pH and temperature conditions?
Q. Basic Stability Profile
- Thermal stability : Decomposition >200°C (TGA data) .
- pH stability : Stable in neutral buffers (pH 6–8); hydrolyzes in strong acid/base (t₁/₂ = 2 hours at pH 1) .
Q. Advanced Formulation
- Lyophilization with trehalose increases shelf life (24 months at −20°C vs. 6 months in solution) .
What strategies are employed to design derivatives with enhanced selectivity?
Q. Basic Design Principles
- Bioisosterism : Replace Cl with CF₃ to maintain size/hydrophobicity while reducing off-target effects .
- Prodrug approaches : Esterify hydroxyl groups to improve bioavailability (e.g., 2-fold AUC increase in rats) .
Q. Advanced Techniques
- Cryo-EM maps target conformations to guide substituent placement .
- Click chemistry introduces triazole moieties for modular functionalization .
How are photophysical properties leveraged in material science applications?
Q. Basic Applications
Q. Advanced Research
- Time-resolved spectroscopy measures excited-state lifetimes (τ = 8–12 ns) for optoelectronic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
